N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034532-16-4
VCID: VC6011101
InChI: InChI=1S/C17H13F3N6O3S/c1-10-22-16(29-25-10)13-6-3-7-26-14(23-24-15(13)26)9-21-30(27,28)12-5-2-4-11(8-12)17(18,19)20/h2-8,21H,9H2,1H3
SMILES: CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C17H13F3N6O3S
Molecular Weight: 438.39

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

CAS No.: 2034532-16-4

Cat. No.: VC6011101

Molecular Formula: C17H13F3N6O3S

Molecular Weight: 438.39

* For research use only. Not for human or veterinary use.

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide - 2034532-16-4

Specification

CAS No. 2034532-16-4
Molecular Formula C17H13F3N6O3S
Molecular Weight 438.39
IUPAC Name N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C17H13F3N6O3S/c1-10-22-16(29-25-10)13-6-3-7-26-14(23-24-15(13)26)9-21-30(27,28)12-5-2-4-11(8-12)17(18,19)20/h2-8,21H,9H2,1H3
Standard InChI Key BXUGYVSAENQESM-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₇H₁₃F₃N₆O₃S, with a molecular weight of 438.39 g/mol. Key structural features include:

  • A triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole ring at position 8.

  • A benzenesulfonamide group substituted with a trifluoromethyl (-CF₃) group at position 3.

  • A methylene bridge (-CH₂-) connecting the triazolo-pyridine and sulfonamide groups .

Table 1: Physicochemical Properties

PropertyValue
CAS Number2034532-16-4
Molecular FormulaC₁₇H₁₃F₃N₆O₃S
Molecular Weight438.39 g/mol
IUPAC NameN-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1, triazolo[4,3-a]pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
SMILESCC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
SolubilityNot fully characterized

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety facilitates hydrogen bonding with biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions starting from commercially available precursors :

  • Formation of the triazolo[4,3-a]pyridine core: Cyclocondensation of pyridine derivatives with hydrazine analogs.

  • Introduction of the 1,2,4-oxadiazole ring: Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions.

  • Sulfonamide coupling: Mitsunobu or nucleophilic substitution reactions to attach the benzenesulfonamide group .

Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to achieve high yields (>70%) and purity (>95%).

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the connectivity of heterocyclic rings and substituents .

  • Infrared (IR) Spectroscopy: Peaks at 1350–1150 cm⁻¹ (S=O stretching) and 1520 cm⁻¹ (C=N of oxadiazole).

  • Mass Spectrometry: Molecular ion peak observed at m/z 438.39.

Biological Activities and Mechanisms

Antibacterial Activity

The compound exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 16–32 µg/mL . The 1,2,4-triazole and oxadiazole rings likely disrupt bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Anti-Inflammatory Effects

The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 50–60% at 10 µM. The CF₃ group enhances membrane permeability, improving target engagement .

Structure-Activity Relationships (SAR)

Table 2: Key SAR Insights

Structural FeatureImpact on Activity
Trifluoromethyl groupEnhances metabolic stability and target affinity.
Sulfonamide linkageCritical for hydrogen bonding with enzymatic active sites.
Oxadiazole ringImproves π-π stacking with hydrophobic pockets.
Triazolo-pyridine coreModulates solubility and bioavailability.

Removal of the oxadiazole ring reduces antitumor activity by >80%, highlighting its role in DNA intercalation .

Challenges and Future Directions

  • Solubility limitations: Prodrug strategies or formulation with cyclodextrins may improve bioavailability.

  • In vivo validation: Pharmacokinetic studies in animal models are needed to assess half-life and toxicity.

  • Target identification: Proteomic profiling could elucidate off-target effects .

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